

in vitro assays for 3-Oxo-17-methyloctadecanoyl-CoA metabolic enzymes

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Compound of Interest

Compound Name: 3-Oxo-17-methyloctadecanoyl-CoA

Cat. No.: B15546733

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In Vitro Assays for Enzymes of Phytanic Acid α -Oxidation

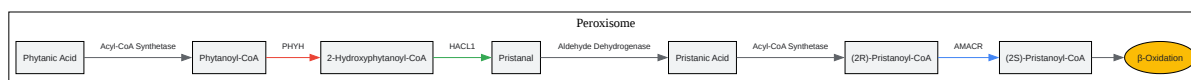
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The initial query for "3-Oxo-17-methyloctadecanoyl-CoA" appears to be a rare or novel compound. However, the metabolic context strongly suggests a relationship with the degradation of 3-methyl-branched fatty acids. The most well-characterized pathway for such compounds is the α -oxidation of phytanic acid. This document provides detailed application notes and protocols for in vitro assays of the key enzymes involved in this pathway: Phytanoyl-CoA Dioxygenase (PHYH), 2-Hydroxyphytanoyl-CoA Lyase (HACL1), and α -Methylacyl-CoA Racemase (AMACR). These enzymes are critical for the breakdown of dietary phytanic acid, and their dysfunction is associated with metabolic disorders such as Refsum disease. The provided assays are essential tools for studying the activity of these enzymes, screening for potential inhibitors or activators, and investigating the mechanisms of related metabolic diseases.

Metabolic Pathway: α -Oxidation of Phytanic Acid

The α -oxidation of phytanic acid is a multi-step process that occurs primarily in peroxisomes. It involves the sequential action of several enzymes to shorten the fatty acid chain by one carbon, allowing it to then enter the β -oxidation pathway.



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Figure 1: The α -oxidation pathway of phytanic acid.

Enzyme Assays

This section provides detailed protocols for in vitro assays of the key enzymes in the α -oxidation pathway.

Phytanoyl-CoA Dioxygenase (PHYH) Assay

Principle: Phytanoyl-CoA Dioxygenase (PHYH), also known as phytanoyl-CoA hydroxylase, is an Fe(II) and 2-oxoglutarate-dependent oxygenase.[1] It catalyzes the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[1][2] The activity of PHYH can be determined by measuring the formation of the product, 2-hydroxyphytanoyl-CoA, over time. While direct measurement can be achieved using techniques like NMR or mass spectrometry, a more accessible method involves HPLC analysis.[1][2]

Experimental Protocol (HPLC-based):

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl, pH 7.5.
 - Substrate: Phytanoyl-CoA (synthesized from phytanic acid and Coenzyme A). A stock solution of 1 mM in assay buffer can be prepared.

- Co-substrates: 2-oxoglutarate (10 mM stock in water), FeSO₄ (10 mM stock in water, freshly prepared), L-ascorbic acid (20 mM stock in water, freshly prepared).
- Enzyme: Purified recombinant human PHYH.
- Stop Solution: 10% (v/v) perchloric acid.
- Assay Procedure:
 - Prepare a reaction mixture in a microcentrifuge tube containing:
 - Assay Buffer (to a final volume of 100 µL)
 - Phytanoyl-CoA (final concentration: 50 µM)
 - 2-oxoglutarate (final concentration: 1 mM)
 - FeSO₄ (final concentration: 100 µM)
 - L-ascorbic acid (final concentration: 1 mM)
 - Pre-incubate the reaction mixture at 37°C for 5 minutes.
 - Initiate the reaction by adding the purified PHYH enzyme (e.g., 1-5 µg).
 - Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
 - Stop the reaction by adding 10 µL of the stop solution.
 - Centrifuge the mixture at high speed for 5 minutes to pellet the precipitated protein.
 - Transfer the supernatant to an HPLC vial for analysis.
- HPLC Analysis:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

- Detection: UV absorbance at 260 nm (for the adenine ring of CoA).
- The retention times of phytanoyl-CoA and 2-hydroxyphytanoyl-CoA should be determined using standards. The formation of 2-hydroxyphytanoyl-CoA is quantified by integrating the peak area and comparing it to a standard curve.

Quantitative Data:

| Parameter | Value | Substrate | Reference |
|----------------|---------|--------------------------|-----------|
| K _m | 29.5 μM | Phytanoyl-CoA | [1] |
| K _m | 40.8 μM | 3-methylhexadecanoyl-CoA | [1] |
| K _m | 29.1 μM | Hexadecanoyl-CoA | [1] |

2-Hydroxyphytanoyl-CoA Lyase (HACL1) Assay

Principle: 2-Hydroxyphytanoyl-CoA Lyase (HACL1) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA.[3] An assay for HACL1 activity can be based on the detection of one of its products. A direct measurement of pristanal formation can be achieved through gas chromatography-mass spectrometry (GC-MS) after derivatization.[4] A simpler, indirect spectrophotometric assay could be developed by coupling the formation of formyl-CoA to a subsequent enzymatic reaction that produces a colored or fluorescent product.

Experimental Protocol (Conceptual Spectrophotometric):

Note: A detailed, standardized spectrophotometric protocol is not readily available in the literature. The following is a proposed workflow based on the enzyme's known activity.

- Reagent Preparation:
 - Assay Buffer: 50 mM potassium phosphate, pH 7.4.

- Substrate: 2-Hydroxyphytanoyl-CoA (can be synthesized or obtained as a product from the PHYH reaction).
- Cofactors: Thiamine pyrophosphate (TPP, 1 mM stock), MgCl₂ (100 mM stock).
- Coupling Enzyme & Substrate: An enzyme that utilizes formyl-CoA to produce a detectable product (e.g., a dehydrogenase that reduces NAD⁺ to NADH, which can be monitored at 340 nm).
- Enzyme: Purified recombinant human HACL1.
- Assay Procedure:
 - In a quartz cuvette, prepare a reaction mixture containing:
 - Assay Buffer
 - 2-Hydroxyphytanoyl-CoA
 - TPP (final concentration: 100 μM)
 - MgCl₂ (final concentration: 1 mM)
 - Coupling enzyme and its substrate
 - Pre-incubate at 37°C for 5 minutes.
 - Initiate the reaction by adding purified HACL1 enzyme.
 - Monitor the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH formation) over time using a spectrophotometer.

Quantitative Data: Detailed kinetic parameters (K_m, V_{max}) for human HACL1 are not widely reported in publicly accessible databases.

α-Methylacyl-CoA Racemase (AMACR) Assay

Principle: α-Methylacyl-CoA Racemase (AMACR) catalyzes the epimerization of (2R)-methylacyl-CoA esters to their (2S)-epimers.[5] A convenient colorimetric assay has been

developed for high-throughput screening of AMACR inhibitors. This assay utilizes a synthetic substrate that, upon enzymatic reaction, releases 2,4-dinitrophenolate, a yellow-colored compound that can be quantified spectrophotometrically.^{[1][6]}

Experimental Protocol (Colorimetric):

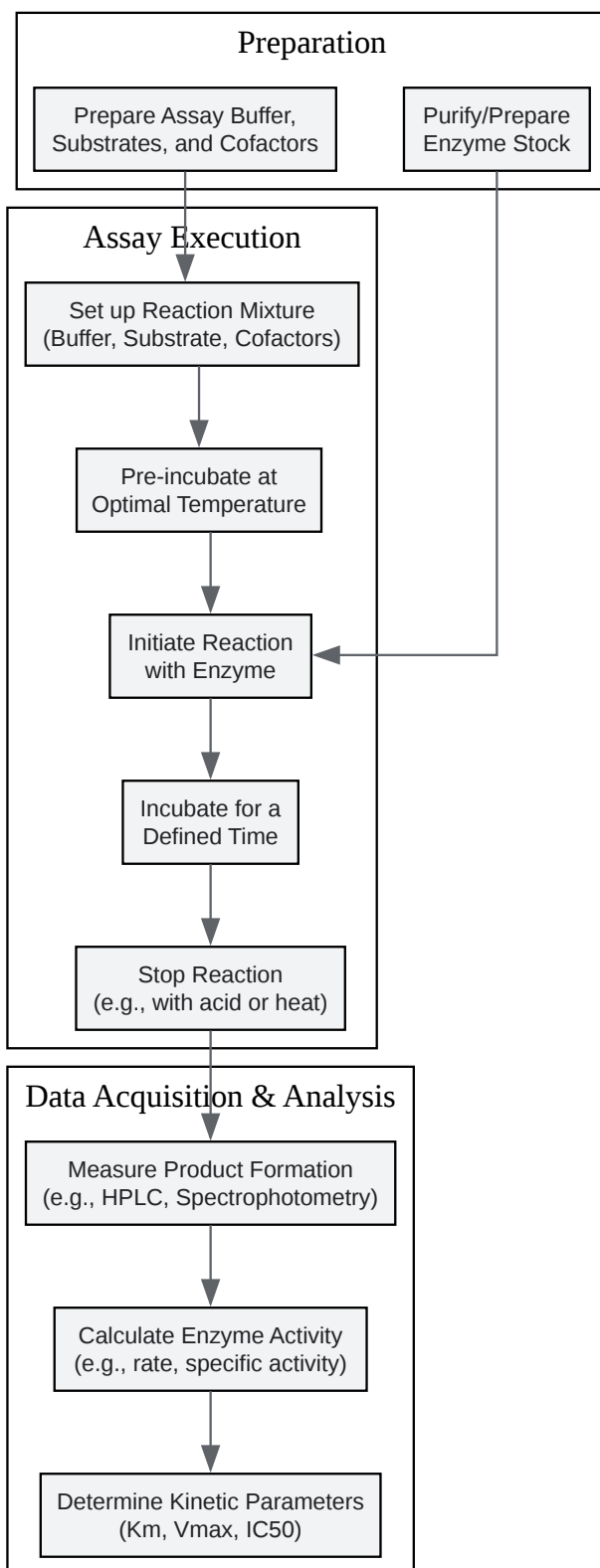
- Reagent Preparation:
 - Assay Buffer: 100 mM Sodium Phosphate, pH 7.4.
 - Substrate: A synthetic acyl-CoA ester that releases 2,4-dinitrophenolate upon AMACR-catalyzed reaction (e.g., as described by Yevglevskis et al., 2017). A stock solution is typically prepared in an organic solvent like DMSO.
 - Enzyme: Purified recombinant human AMACR.
 - Control: Heat-inactivated enzyme.
- Assay Procedure (96-well plate format):
 - To each well of a 96-well plate, add:
 - Assay Buffer
 - Substrate solution (final concentration in the low micromolar range, as optimized for the specific substrate)
 - If screening for inhibitors, add the test compounds at various concentrations.
 - Pre-incubate the plate at 37°C for 5 minutes.
 - Initiate the reaction by adding the purified AMACR enzyme to the test wells and heat-inactivated enzyme to the control wells.
 - Incubate the plate at 37°C.
 - Monitor the increase in absorbance at a wavelength specific for 2,4-dinitrophenolate (e.g., 354 nm) over time using a plate reader.^[6]

Quantitative Data: Kinetic parameters for AMACR can be determined using this assay by varying the substrate concentration and measuring the initial reaction rates. For inhibitor screening, IC_{50} values can be calculated from dose-response curves.

| Inhibitor | IC_{50} (μM) | Reference |
|-------------|-----------------------|-----------|
| Rose Bengal | ~5 | [6] |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vitro enzyme assay.



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Figure 2: General workflow for in vitro enzyme assays.

Conclusion

The in vitro assays described provide robust methods for characterizing the enzymes of the phytanic acid α -oxidation pathway. These protocols are valuable for basic research into lipid metabolism, for diagnostic applications related to Refsum disease and other peroxisomal disorders, and for the development of novel therapeutics targeting these enzymatic pathways. The provided workflows and data serve as a foundation for researchers to design and execute experiments in this important area of metabolic research.

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